Chlorthalidone

Description

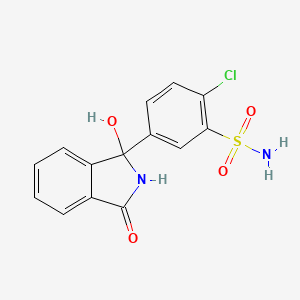

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O4S/c15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14/h1-7,19H,(H,17,18)(H2,16,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVPVXMEBJLZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022812 | |

| Record name | Chlorthalidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chlorthalidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

12 mg/100 ml in water @ 20 °C, 27 mg/100 ml @ 37 °C; 577 mg/100 ml in 0.1 N sodium carbonate; more sol in aq soln of sodium hydroxide; sol in warm ethanol; slightly sol in ether., Chlorthalidone is practically insoluble in water, in ether and in chloroform; soluble in methanol; slightly soluble in alcohol., 5.28e-02 g/L | |

| Record name | Chlorthalidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00310 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORTHALIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3035 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorthalidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from 50% acetic acid, WHITE TO YELLOWISH-WHITE CRYSTALLINE POWDER | |

CAS No. |

77-36-1 | |

| Record name | Chlorthalidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorthalidone [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorthalidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00310 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chlorthalidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | chlorthalidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorthalidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlortalidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORTHALIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0MQD1073Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORTHALIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3035 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorthalidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Dec 224-226 °C. Melting point range may extend from 218 to 264 °C on slow heating., 218 - 264 °C | |

| Record name | Chlorthalidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00310 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORTHALIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3035 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorthalidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Chlorthalidone's Molecular Siege: An In-depth Guide to its Mechanism of Action on the Sodium-Chloride Symporter

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the inhibitory action of the thiazide-like diuretic, chlorthalidone, on the sodium-chloride symporter (NCC), also known as SLC12A3. By delving into recent structural and functional data, this document offers a detailed perspective for researchers and professionals involved in diuretic drug development and renal physiology.

Executive Summary

Chlorthalidone exerts its diuretic and antihypertensive effects by directly inhibiting the sodium-chloride symporter (NCC) in the distal convoluted tubule of the kidney.[1][2][3] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood, leading to increased excretion of salt and water.[1][4] Recent advancements in cryogenic electron microscopy (cryo-EM) have provided unprecedented, high-resolution insights into the precise binding site and inhibitory mechanism of chlorthalidone on human NCC.[5][6] This guide will dissect these molecular interactions, present quantitative data on its inhibitory potency, detail the experimental protocols used to elucidate this mechanism, and visualize the key pathways and processes involved.

The Orthosteric Binding Site of Chlorthalidone on NCC

Contrary to allosteric modulation, chlorthalidone functions as an orthosteric inhibitor , directly occluding the ion translocation pathway of NCC.[7][8][9] Cryo-EM structures reveal that chlorthalidone nestles into a pocket located approximately midway through the ion-conducting pore of the transporter.[7][8] This binding physically obstructs the passage of sodium and chloride ions, effectively locking the transporter in an outward-open conformation and preventing its conformational cycling required for ion transport.[7]

The binding pocket is formed by several key amino acid residues within the transmembrane domains (TMDs) of NCC. The phthalimidine moiety of chlorthalidone orients itself within this pocket, forming specific interactions that anchor the drug in place.

Key Interacting Residues:

Recent structural studies have identified several critical amino acid residues that form direct interactions with chlorthalidone:[6][8][10]

-

Hydrogen Bonds: The sulfamoyl group of chlorthalidone forms crucial hydrogen bonds with the side chains of Asparagine 149 (N149) and Asparagine 227 (N227) .[6][11] The hydroxyl group on the phthalimidine ring also forms hydrogen bonds with Histidine 234 (H234) and N149 .[6]

-

π-π Stacking: The benzenesulfonamide ring of chlorthalidone engages in a π-π stacking interaction with Phenylalanine 536 (F536) .[6][11]

-

Hydrophobic Interactions: The phthalimidine moiety also establishes hydrophobic contacts with Glycine 230 (G230) , Methionine 233 (M233) , and Isoleucine 532 (I532) .[6]

-

Water-Mediated Interaction: An ordered water molecule mediates an indirect interaction between the amine group of the phthalimidine moiety and the main-chain oxygen of Serine 350 (S350) .[6]

These extensive interactions collectively contribute to the stable and potent inhibition of NCC by chlorthalidone.

Quantitative Analysis of Chlorthalidone Inhibition

The potency of chlorthalidone's inhibition of NCC has been quantified through various functional assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the concentration of the drug required to inhibit 50% of the transporter's activity.

| Compound | Wild-Type hNCC IC50 | NCCcryo IC50 | Notes | Reference |

| Chlorthalidone | 23 nM | 20 nM | NCCcryo is a construct used for structural studies with similar affinity. | [11] |

| Indapamide | 20 nM | Not Reported | A related thiazide-like diuretic. | [11] |

| Polythiazide | ~0.5 nM | Not Reported | A more potent thiazide-type diuretic. | [11] |

Mutational analysis of the key interacting residues has confirmed their importance in chlorthalidone binding. Alanine substitution of these residues significantly reduces the sensitivity of NCC to chlorthalidone, as demonstrated by the fold increase in IC50 values.

| Mutation | IC50 Fold Change (vs. Wild-Type) | Reference |

| N149A | ~95-fold increase | [11] |

| N227A | >1000-fold increase | [11] |

| G230A | ~40-fold increase | [6] |

These quantitative data underscore the critical role of the identified residues in mediating the high-affinity binding of chlorthalidone to NCC.

Experimental Protocols

The elucidation of chlorthalidone's mechanism of action has been made possible through a combination of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Cryogenic Electron Microscopy (Cryo-EM) for Structural Determination

This protocol outlines the general steps for determining the structure of human NCC in complex with chlorthalidone.

-

Protein Expression and Purification:

-

The full-length human NCC gene is cloned into a suitable expression vector (e.g., a BacMam vector for expression in mammalian cells like HEK293).[10]

-

An N-terminal Twin-Strep tag can be added for affinity purification.[12]

-

HEK293S cells are infected with the baculovirus, and protein expression is induced.[10]

-

Cells are harvested and solubilized in a detergent-containing buffer (e.g., Lauryl Maltose Neopentyl Glycol - LMNG) supplemented with cholesteryl hemisuccinate (CHS) and chlorthalidone.[10]

-

The NCC-chlorthalidone complex is purified using affinity chromatography (e.g., Strep-Tactin resin) followed by size-exclusion chromatography.

-

-

Nanodisc Reconstitution:

-

To provide a more native-like membrane environment, the purified NCC-chlorthalidone complex is reconstituted into nanodiscs.[10]

-

Purified NCC, Membrane Scaffold Protein (e.g., MSP1E3D1), and a lipid mixture (e.g., DOPE:POPS:POPC) are mixed in a specific molar ratio.[10]

-

Detergent is removed by dialysis or with bio-beads, leading to the self-assembly of nanodiscs containing the NCC-chlorthalidone complex.

-

-

Cryo-EM Grid Preparation and Data Collection:

-

A small volume of the nanodisc-reconstituted NCC-chlorthalidone sample is applied to a glow-discharged cryo-EM grid.[12]

-

The grid is blotted to create a thin film of the sample and rapidly plunge-frozen in liquid ethane using a vitrification robot (e.g., Vitrobot).[12]

-

Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. Images are recorded as movies to allow for motion correction.

-

-

Image Processing and 3D Reconstruction:

-

The movie frames are aligned and corrected for beam-induced motion.[12]

-

Individual particle images are picked from the micrographs.

-

2D classification is performed to remove junk particles and select for high-quality views.

-

An initial 3D model is generated, followed by 3D classification and refinement to achieve a high-resolution 3D reconstruction of the NCC-chlorthalidone complex.

-

An atomic model is then built into the resulting cryo-EM density map.

-

Chloride (Cl⁻) Influx Assay using YFP-based Sensors

This fluorescence-based assay measures the transport activity of NCC in living cells.

-

Cell Line Generation:

-

A stable HEK293 cell line is generated that co-expresses human NCC and a membrane-anchored, chloride-sensitive Yellow Fluorescent Protein (YFP).[12]

-

-

Cell Culture and Plating:

-

Cells are cultured in appropriate media and seeded into 96-well plates.

-

-

Assay Procedure:

-

Prior to the assay, cells are incubated in a hypotonic, chloride-free, and potassium-free buffer to activate the endogenous WNK-SPAK signaling pathway, which phosphorylates and activates NCC.[12]

-

The baseline YFP fluorescence is measured using a plate reader.

-

To initiate the influx, a solution containing sodium and chloride (or another halide like iodide) is added to the wells.[9][13]

-

The influx of chloride into the cells quenches the YFP fluorescence.

-

The rate of fluorescence quenching is monitored over time, which is directly proportional to the rate of NCC-mediated chloride influx.[12]

-

-

Inhibition Assay:

-

To determine the IC50 of chlorthalidone, the assay is performed in the presence of varying concentrations of the drug.

-

The rate of chloride influx is measured for each concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.

-

Radiolabeled Sodium (²²Na⁺) Uptake Assay

This is a classic method to directly measure the uptake of sodium through NCC.

-

Cell Culture and Induction:

-

Pre-incubation and Stimulation:

-

Cells are washed and pre-incubated in a chloride-free buffer to stimulate NCC activity.[7]

-

-

Uptake Assay:

-

Quantification:

-

The cells are lysed, and the amount of intracellular radioactivity is measured using a gamma counter.[7]

-

The total protein concentration in each sample is determined to normalize the uptake values.

-

-

Thiazide-Sensitivity:

-

To determine the NCC-specific uptake, parallel experiments are performed in the presence of a saturating concentration of a thiazide diuretic (e.g., metolazone or chlorthalidone).[7]

-

The thiazide-sensitive uptake is calculated by subtracting the uptake in the presence of the inhibitor from the total uptake.

-

Visualizing the Molecular Landscape

Signaling Pathway: Regulation of NCC by the WNK-SPAK Kinase Cascade

The activity of NCC is tightly regulated by a phosphorylation cascade involving the WNK (With-No-Lysine) and SPAK (STE20/SPS1-related proline/alanine-rich kinase) kinases.[2][3][14] Low intracellular chloride concentrations activate this pathway, leading to the phosphorylation and subsequent activation of NCC.

Caption: The WNK-SPAK-NCC signaling pathway regulating sodium-chloride reabsorption and its inhibition by chlorthalidone.

Experimental Workflow: Chloride Influx Assay

The following diagram illustrates the workflow for measuring NCC activity using a YFP-based chloride influx assay.

Caption: Workflow of the YFP-based chloride influx assay for measuring NCC activity and inhibition.

Logical Relationship: Chlorthalidone's Inhibitory Action

This diagram depicts the logical sequence of events from chlorthalidone binding to the physiological outcome.

Caption: Logical cascade of events illustrating how chlorthalidone inhibits NCC to produce its therapeutic effects.

Conclusion and Future Directions

The convergence of high-resolution structural biology and sophisticated functional assays has provided a remarkably detailed picture of how chlorthalidone inhibits the sodium-chloride symporter. The identification of the orthosteric binding site and the key interacting residues offers a solid foundation for structure-based drug design. Future research can leverage this knowledge to develop novel diuretics with improved potency, selectivity, and side-effect profiles. Furthermore, understanding how genetic polymorphisms in the NCC binding pocket affect the efficacy of chlorthalidone and other thiazide-like diuretics could pave the way for a more personalized approach to hypertension management. The continued exploration of the dynamic regulation of NCC by its associated signaling pathways will undoubtedly reveal further opportunities for therapeutic intervention.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cryo-EM structure of the human sodium-chloride cotransporter NCC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Cryo electron microscopy to determine the structure of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Navigating the multifaceted intricacies of the Na+-Cl− cotransporter, a highly regulated key effector in the control of hydromineral homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A New Phase for WNK Kinase Signaling Complexes as Biomolecular Condensates - PMC [pmc.ncbi.nlm.nih.gov]

Chlorthalidone's Inhibitory Profile on Human Carbonic Anhydrase Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorthalidone, a long-acting thiazide-like diuretic, is primarily known for its role in managing hypertension and edema by inhibiting the Na+/Cl- symporter in the distal convoluted tubule of the kidney.[1] However, its chemical structure, which includes a sulfonamide group, also confers a significant inhibitory activity against the zinc-containing metalloenzyme family of carbonic anhydrases (CAs).[2] This off-target effect is increasingly recognized for its potential contributions to the drug's overall pharmacological profile and therapeutic outcomes.[1] This technical guide provides an in-depth analysis of chlorthalidone's inhibitory effects on various human carbonic anhydrase isoforms, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.

Quantitative Analysis of Chlorthalidone's Inhibitory Potency

The inhibitory potency of chlorthalidone against all 12 catalytically active human carbonic anhydrase isoforms has been systematically evaluated. The dissociation constants (Kd), which are equivalent to inhibition constants (Ki) for this class of inhibitors, were determined primarily by a fluorescent thermal shift assay (FTSA) and confirmed with a stopped-flow CO2 hydration assay.[2][3] The data reveals that chlorthalidone exhibits a broad-spectrum inhibitory activity, with affinities ranging from the nanomolar to the micromolar scale across the different isoforms.

| Carbonic Anhydrase Isoform | Dissociation Constant (Kd) in nM |

| hCA I | 1300 |

| hCA II | 110 |

| hCA III | >200000 |

| hCA IV | 120 |

| hCA VA | 60 |

| hCA VB | 22 |

| hCA VI | 45 |

| hCA VII | 25 |

| hCA IX | 41 |

| hCA XII | 35 |

| hCA XIII | 21 |

| hCA XIV | 50 |

Table 1: Dissociation constants (Kd) of Chlorthalidone for all 12 catalytically active human carbonic anhydrase isoforms as determined by fluorescent thermal shift assay (FTSA). Data sourced from Baranauskiene et al., 2021.[3]

Mechanism of Carbonic Anhydrase Inhibition by Chlorthalidone

Chlorthalidone, like other sulfonamide-based inhibitors, targets the active site of the carbonic anhydrase enzyme. The primary mechanism of inhibition involves the coordination of the deprotonated sulfonamide group to the zinc ion (Zn2+) that is essential for the enzyme's catalytic activity. This binding event displaces a water molecule or hydroxide ion that is normally coordinated to the zinc, thereby blocking the hydration of carbon dioxide to bicarbonate and a proton.[2]

The interaction is further stabilized by a network of hydrogen bonds between the sulfonamide moiety and amino acid residues within the active site pocket, such as Thr199 and Thr200. The remainder of the chlorthalidone molecule occupies the active site cavity, with its orientation influenced by hydrophobic and other non-covalent interactions with the surrounding amino acid residues.[3]

Experimental Protocols

The determination of chlorthalidone's inhibitory activity against carbonic anhydrase isoforms relies on robust and sensitive biophysical and enzymatic assays. The following sections detail the methodologies for the two key experimental approaches.

Stopped-Flow CO2 Hydration Assay

This is a direct enzymatic assay that measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

Principle: The hydration of CO2 produces protons, leading to a decrease in pH. This pH change is monitored in real-time using a pH indicator dye and a stopped-flow spectrophotometer. The rate of the reaction is proportional to the enzyme activity. In the presence of an inhibitor, the reaction rate decreases.

Materials:

-

Stopped-flow spectrophotometer

-

Purified recombinant human carbonic anhydrase isoforms

-

HEPES or other suitable non-inhibitory buffer

-

CO2-saturated water

-

pH indicator (e.g., phenol red)

-

Chlorthalidone and control inhibitors (e.g., acetazolamide)

-

Syringes and mixing chamber for the stopped-flow instrument

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the purified CA enzyme in the assay buffer.

-

Prepare a range of concentrations of chlorthalidone and a control inhibitor.

-

Prepare fresh CO2-saturated water by bubbling CO2 gas through chilled, deionized water.

-

-

Instrument Setup:

-

Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).

-

Set the spectrophotometer to the wavelength of maximum absorbance change for the chosen pH indicator.

-

-

Assay Execution:

-

Load one syringe of the stopped-flow apparatus with the CA enzyme solution (pre-incubated with the inhibitor for a defined period).

-

Load the second syringe with the CO2-saturated water.

-

Initiate the reaction by rapidly mixing the contents of the two syringes.

-

Record the change in absorbance over time.

-

-

Data Analysis:

-

Determine the initial velocity of the reaction from the slope of the absorbance versus time curve.

-

Perform the reaction without the enzyme to determine the uncatalyzed rate and subtract this from the catalyzed rates.

-

Plot the initial velocity against the inhibitor concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Fluorescent Thermal Shift Assay (FTSA)

This assay measures the binding of a ligand to a protein by detecting changes in the protein's thermal stability.

Principle: When a protein is heated, it unfolds (denatures). A fluorescent dye that binds to the hydrophobic regions of the unfolded protein is used to monitor this process. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). The binding of a ligand, such as chlorthalidone, generally stabilizes the protein, leading to an increase in its Tm. The magnitude of this "thermal shift" is related to the binding affinity of the ligand.

Materials:

-

Real-time PCR instrument capable of performing a melt curve analysis

-

Purified recombinant human carbonic anhydrase isoforms

-

Fluorescent dye (e.g., SYPRO Orange)

-

Assay buffer

-

Chlorthalidone

-

96-well or 384-well PCR plates

Procedure:

-

Sample Preparation:

-

In a PCR plate, prepare a reaction mixture containing the purified CA protein, the fluorescent dye, and the assay buffer.

-

Add chlorthalidone at various concentrations to different wells. Include a no-ligand (DMSO) control.

-

-

Assay Execution:

-

Place the plate in the real-time PCR instrument.

-

Set up a melt curve experiment, gradually increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C), while continuously monitoring the fluorescence.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature to obtain the melting curves.

-

Determine the Tm for each concentration of chlorthalidone by fitting the data to a Boltzmann equation.

-

Plot the change in Tm (ΔTm) against the logarithm of the chlorthalidone concentration.

-

Fit this dose-response curve to a suitable model to determine the dissociation constant (Kd).

-

Conclusion

Chlorthalidone is a potent inhibitor of a wide range of human carbonic anhydrase isoforms. Its inhibitory activity is well-documented and can be accurately quantified using established biophysical and enzymatic assays. For researchers and drug development professionals, understanding this off-target activity is crucial for a comprehensive evaluation of chlorthalidone's pharmacological effects and for the rational design of new therapeutics with improved selectivity. The methodologies and data presented in this guide provide a solid foundation for further investigation into the physiological and clinical implications of carbonic anhydrase inhibition by chlorthalidone.

References

- 1. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

Chlorthalidone: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular structure and chemical properties of Chlorthalidone, a thiazide-like diuretic widely utilized in the management of hypertension and edema. This document details its chemical synthesis, physicochemical characteristics, and primary and secondary mechanisms of action, including its interaction with the Na+/Cl- cotransporter and carbonic anhydrases. Furthermore, it elucidates the pleiotropic effects of Chlorthalidone, involving various signaling pathways that contribute to its overall cardiovascular benefits. Detailed experimental protocols for the analysis of Chlorthalidone are also provided, alongside visualizations of its molecular interactions and relevant biological pathways, to support further research and drug development efforts.

Molecular Structure and Chemical Identity

Chlorthalidone, with the systematic IUPAC name 2-chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzenesulfonamide, is a monosulfamyl diuretic that is structurally distinct from thiazide diuretics due to the incorporation of a phthalimidine ring system.[1]

Chemical Structure:

Figure 1: Molecular Structure of Chlorthalidone

Physicochemical Properties

A summary of the key physicochemical properties of Chlorthalidone is presented in Table 1. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of pharmaceutical formulations.

Table 1: Physicochemical Properties of Chlorthalidone

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₁ClN₂O₄S | [1] |

| Molecular Weight | 338.77 g/mol | [1] |

| Appearance | White to yellowish-white crystalline powder | [2] |

| Melting Point | 224-226 °C (with decomposition) | [3] |

| pKa | 9.36 | [4] |

| logP | 0.85 | [5] |

| Solubility | ||

| Water | Practically insoluble (0.12 g/L at 20 °C) | [5] |

| Methanol | Soluble | [6] |

| Ethanol | Slightly soluble | [6] |

| Ether | Practically insoluble | [6] |

| Chloroform | Practically insoluble | [6] |

| Dimethylacetamide (DMA) | Freely soluble | |

| Dimethylformamide (DMF) | Freely soluble | |

| Dimethylsulfoxide (DMSO) | Freely soluble |

Mechanism of Action

Chlorthalidone exerts its diuretic and antihypertensive effects through a dual mechanism, primarily by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney, and secondarily through the inhibition of carbonic anhydrases.

Primary Target: Na+/Cl- Cotransporter (NCC) Inhibition

The principal mechanism of action of Chlorthalidone is the inhibition of the sodium-chloride cotransporter (NCC; encoded by the SLC12A3 gene) located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[7][8] By blocking NCC, Chlorthalidone prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. This leads to an increase in the excretion of sodium and water (natriuresis and diuresis), resulting in a reduction of extracellular fluid and plasma volume, which contributes to its antihypertensive effect.[8] While the inhibitory effect on NCC is well-established, a specific IC50 value for Chlorthalidone is not consistently reported in publicly available literature.

Figure 2: Inhibition of the Na+/Cl- Cotransporter (NCC) by Chlorthalidone

Secondary Target: Carbonic Anhydrase Inhibition

Chlorthalidone also exhibits inhibitory activity against multiple isoforms of carbonic anhydrase (CA), a family of zinc-containing metalloenzymes.[9] This inhibition contributes to its diuretic effect, although to a lesser extent than NCC inhibition. By inhibiting CA in the proximal convoluted tubule, Chlorthalidone reduces the reabsorption of bicarbonate, sodium, and water. Furthermore, inhibition of CA in vascular smooth muscle may contribute to its vasodilatory effects.[9] Chlorthalidone displays high affinity for several CA isoforms.

Table 2: Inhibition Constants (Ki) of Chlorthalidone for Human Carbonic Anhydrase Isoforms

| Isoform | Ki (nM) |

| hCA I | 250 |

| hCA II | 12 |

| hCA IV | 32 |

| hCA VII | 43 |

| hCA IX | 25 |

| hCA XII | 12 |

| hCA XIII | 21 |

| hCA XIV | 18 |

Note: Data compiled from various sources. Exact values may vary depending on the experimental conditions.

Pleiotropic Effects and Associated Signaling Pathways

Beyond its primary diuretic action, Chlorthalidone exhibits several pleiotropic effects that are thought to contribute to its cardiovascular protective benefits.[6][10] These include modulation of endothelial function, anti-platelet activity, and anti-inflammatory and anti-fibrotic effects.

Vasodilation and the Rho Kinase Pathway

Chlorthalidone has been shown to induce vasodilation, which contributes to its blood pressure-lowering effect. One of the proposed mechanisms involves the inhibition of the RhoA/Rho kinase (ROCK) pathway in vascular smooth muscle cells. Inhibition of this pathway leads to a decrease in the phosphorylation of myosin light chain phosphatase, resulting in smooth muscle relaxation and vasodilation.

Figure 3: Chlorthalidone's Effect on the Rho Kinase Pathway

Endothelial Function and Angiogenesis

Chlorthalidone has been observed to improve endothelial function.[3] It also influences the expression of key mediators of angiogenesis and vascular permeability, such as Vascular Endothelial Growth Factor C (VEGF-C) and Transforming Growth Factor-beta 3 (TGF-β3).[6] The effects on these pathways are complex and may be concentration-dependent.

Anti-inflammatory Effects and NF-κB Pathway

Emerging evidence suggests that Chlorthalidone may possess anti-inflammatory properties. The inhibition of the Na+-K+-2Cl- cotransporter 1 (NKCC1), which is expressed in immune cells, can modulate inflammatory responses. This may involve the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.[9]

Figure 4: Potential Anti-inflammatory Mechanism of Chlorthalidone via NF-κB Pathway

Experimental Protocols

This section provides an overview of established methodologies for the analysis and characterization of Chlorthalidone.

Synthesis of Chlorthalidone

An improved and industrially viable process for the preparation of Chlorthalidone has been reported. A general workflow is outlined below.

Figure 5: General Synthesis Workflow for Chlorthalidone

Detailed Protocol: A common synthesis route involves the reaction of 2-(4-chlorobenzoyl)benzoic acid with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide in methanol to form an intermediate oxazinone. This intermediate is then treated with chlorosulfonic acid followed by ammonia to yield crude Chlorthalidone, which is subsequently purified by recrystallization.

Quantification by UV-Visible Spectrophotometry

Principle: This method is based on the measurement of the absorbance of Chlorthalidone in a suitable solvent at its wavelength of maximum absorbance (λmax).

Methodology:

-

Preparation of Standard Stock Solution: Accurately weigh 10 mg of Chlorthalidone reference standard and dissolve it in 100 mL of methanol to obtain a concentration of 100 µg/mL.

-

Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 2-25 µg/mL.

-

Sample Preparation: For tablet analysis, weigh and powder a sufficient number of tablets. Dissolve an amount of powder equivalent to 10 mg of Chlorthalidone in 100 mL of methanol. Filter the solution and dilute appropriately to fall within the calibration range.

-

Measurement: Record the absorbance of the standard and sample solutions at the λmax of Chlorthalidone (typically around 275-285 nm in methanol) using a UV-Vis spectrophotometer with methanol as the blank.

-

Calculation: Determine the concentration of Chlorthalidone in the sample by comparing its absorbance with the calibration curve generated from the standard solutions.

Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: This method separates Chlorthalidone from other components in a sample based on its differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Methodology:

-

Chromatographic Conditions:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 50:50 v/v).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 238 nm

-

Injection Volume: 20 µL

-

-

Preparation of Standard and Sample Solutions: Prepare standard and sample solutions in the mobile phase at appropriate concentrations.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Calculation: Quantify Chlorthalidone in the sample by comparing the peak area with that of the standard.

Carbonic Anhydrase Inhibition Assay

Principle: The inhibitory activity of Chlorthalidone against carbonic anhydrase can be determined by measuring its effect on the CA-catalyzed hydrolysis of a substrate, such as p-nitrophenyl acetate (p-NPA), which produces a colored product, p-nitrophenol.

Methodology:

-

Reagents: Purified CA isoenzyme, p-NPA solution, and Chlorthalidone solutions at various concentrations.

-

Assay Procedure:

-

Pre-incubate the enzyme with different concentrations of Chlorthalidone in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Initiate the reaction by adding the p-NPA substrate.

-

Monitor the formation of p-nitrophenol by measuring the increase in absorbance at 400 nm over time using a spectrophotometer.

-

-

Data Analysis: Calculate the initial reaction rates at each inhibitor concentration. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) and the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models.

Conclusion

Chlorthalidone remains a cornerstone in the management of hypertension, owing to its well-established efficacy and long duration of action. Its multifaceted mechanism of action, encompassing both the inhibition of the Na+/Cl- cotransporter and carbonic anhydrases, along with its emerging pleiotropic effects, provides a compelling rationale for its clinical benefits. This technical guide has provided a comprehensive overview of the molecular and chemical properties of Chlorthalidone, intended to serve as a valuable resource for the scientific and drug development communities. Further research into its complex signaling pathways and the quantitative aspects of its target interactions will continue to refine our understanding and potentially unlock new therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. A class of carbonic anhydrase IX/XII – selective carboxylate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chlorthalidone improves endothelial-mediated vascular responses in hypertension complicated by nondiabetic metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. What is the mechanism of Chlorthalidone? [synapse.patsnap.com]

- 7. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chlorthalidone decreases platelet aggregation and vascular permeability and promotes angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

Chlorthalidone in Preclinical Models: A Deep Dive into its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacokinetics and bioavailability of chlorthalidone, a long-acting thiazide-like diuretic, within key preclinical models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of chlorthalidone in these models is crucial for translating findings to clinical settings and optimizing its therapeutic potential. This document provides a comprehensive overview of available data, detailed experimental methodologies, and visual representations of its mechanism of action.

Pharmacokinetic Profile of Chlorthalidone in Preclinical Species

The following tables summarize the available quantitative pharmacokinetic parameters of chlorthalidone in various preclinical models. It is important to note that publicly available, detailed quantitative data for chlorthalidone in common preclinical species is limited. The information presented here is compiled from the accessible literature.

Table 1: Oral Pharmacokinetic Parameters of Chlorthalidone in Preclinical Models

| Species (Strain) | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Rat (Wistar) | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Dog (Beagle) | Data not available | Data not available | Data not available | Data not available | Data not available | [1] |

While pharmacokinetic studies in Wistar rats and Beagle dogs have been conducted, specific quantitative data from these studies were not available in the public domain at the time of this review.[1][2]

Table 2: Intravenous Pharmacokinetic Parameters of Chlorthalidone in Preclinical Models

| Species (Strain) | Dose (mg/kg) | Key Findings | Reference |

| Dog (Beagle) | Data not available | In vivo studies using intravenous solutions were conducted to develop a relevant pharmacokinetic model.[1] |

Experimental Protocols

A thorough understanding of the methodologies employed in preclinical pharmacokinetic studies is essential for data interpretation and replication. This section outlines typical experimental protocols for oral and intravenous administration of chlorthalidone in preclinical models, as well as the analytical methods used for its quantification in biological matrices.

Animal Models and Dosing

-

Rat Models: Studies have utilized Wistar and Dahl salt-sensitive rats.[2][3] For oral administration, chlorthalidone can be administered via oral gavage. In a study investigating the effects on ventricular hypertrophy, chlorthalidone was administered to Wistar rats at a dose of 8 mg per animal per day mixed with food.[4] Another study in Dahl salt-sensitive rats involved administering chlorthalidone at 5 mg/kg per day in drinking water.[3]

-

Dog Models: Beagle dogs are a commonly used model for pharmacokinetic studies of chlorthalidone.[1] Standard protocols for oral administration in dogs involve administering the drug in a capsule or tablet, followed by a flush of water to ensure ingestion. For intravenous administration, the drug is typically dissolved in a suitable vehicle and infused into a peripheral vein, such as the cephalic vein.

Sample Collection and Preparation

Blood samples are typically collected from a cannulated vein (e.g., jugular vein in dogs or tail vein in rats) at predetermined time points after drug administration. Plasma is separated by centrifugation.

A common method for extracting chlorthalidone from plasma is liquid-liquid extraction. A typical protocol involves:

-

Addition of an internal standard to the plasma sample.

-

Protein precipitation with an organic solvent like acetonitrile.

-

Extraction of the analyte into an immiscible organic solvent such as ethyl acetate.

-

Evaporation of the organic layer and reconstitution of the residue in the mobile phase for analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of chlorthalidone in plasma.

-

Chromatography: Separation is typically achieved on a C18 reversed-phase column.

-

Mobile Phase: A common mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid).[2]

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode is used to generate ions for mass spectrometric detection.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for chlorthalidone and its internal standard. For chlorthalidone, a common transition monitored is m/z 339.8909 → 85.0951.[2]

Mechanism of Action and Signaling Pathway

Chlorthalidone exerts its diuretic and antihypertensive effects primarily by acting on the distal convoluted tubule (DCT) of the nephron in the kidney.[5][6]

Inhibition of the Na+/Cl- Cotransporter

The primary mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) cotransporter (also known as the thiazide-sensitive Na+-Cl- cotransporter or NCC) located on the apical membrane of the DCT cells.[5][7] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.

Downstream Effects

The blockage of the Na+/Cl- cotransporter leads to a cascade of events:

-

Increased Natriuresis and Diuresis: The increased concentration of Na+ and Cl- in the tubular fluid leads to an osmotic increase in water retention within the tubule, resulting in increased urine output (diuresis) and sodium excretion (natriuresis).[6]

-

Volume Depletion: The diuretic effect leads to a reduction in plasma and extracellular fluid volume, which contributes to the lowering of blood pressure.[8]

-

Vasodilation: Chlorthalidone is also believed to have a direct vasodilatory effect on peripheral blood vessels, which contributes to its antihypertensive effect.[6]

-

Carbonic Anhydrase Inhibition: Chlorthalidone also exhibits inhibitory effects on carbonic anhydrase, which may contribute to its overall diuretic and cardiovascular effects.[7][9]

The following diagram illustrates the primary mechanism of action of chlorthalidone at the distal convoluted tubule.

Caption: Mechanism of Chlorthalidone in the Distal Convoluted Tubule.

Bioavailability in Preclinical Models

Absolute bioavailability is a critical parameter that describes the fraction of an administered dose of unchanged drug that reaches the systemic circulation. While specific bioavailability data for chlorthalidone in preclinical models is scarce in the available literature, studies in beagle dogs have been conducted to assess the bioavailability of different formulations.[1] One study indicated that a rapidly dissolving tablet formulation was bioequivalent to an oral solution of chlorthalidone in these animals.[1]

Conclusion

This technical guide provides a summary of the current understanding of the pharmacokinetics and bioavailability of chlorthalidone in preclinical models. While the mechanism of action is well-characterized, there is a notable lack of publicly available, detailed quantitative pharmacokinetic data from animal studies. Further publication of such data would be invaluable for researchers and drug development professionals to better understand the ADME properties of this important diuretic and to facilitate the translation of preclinical findings to the clinical setting. The experimental protocols and diagrams provided herein offer a foundational understanding for future research in this area.

References

- 1. Chlorthalidone pharmacodynamics in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC-MS/MS-based simultaneous quantification of chlorthalidone and cilnidipine in rat plasma: Pharmacokinetic evaluation, green analytical assessment, and DoE-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combined Endothelin A Blockade and Chlorthalidone Treatment in a Rat Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of chlorthalidone on ventricular hypertrophy in deoxycorticosterone acetate-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Chlorthalidone? [synapse.patsnap.com]

- 7. Chlortalidone - Wikipedia [en.wikipedia.org]

- 8. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Chlorthalidone: the forgotten diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlorthalidone's Pleiotropic Effects Beyond Diuresis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorthalidone, a thiazide-like diuretic, has long been a cornerstone in the management of hypertension. Its primary mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the kidney, leading to increased natriuresis and diuresis. However, a growing body of evidence reveals that the clinical benefits of chlorthalidone extend far beyond its diuretic effects. This technical guide delves into the multifaceted, pleiotropic actions of chlorthalidone, exploring its molecular and cellular mechanisms that contribute to its cardiovascular protective effects. We will examine its role as a potent carbonic anhydrase inhibitor, its influence on platelet aggregation, endothelial function, vascular permeability, and angiogenesis, as well as its impact on glucose metabolism and oxidative stress. This document aims to provide a comprehensive resource for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways to foster a deeper understanding of chlorthalidone's diverse pharmacological profile.

Carbonic Anhydrase Inhibition

A key differentiator between chlorthalidone and thiazide diuretics is its potent inhibition of carbonic anhydrase (CA).[1] This enzyme is crucial for various physiological processes, and its inhibition by chlorthalidone contributes significantly to the drug's pleiotropic effects.[2]

Quantitative Data on Carbonic Anhydrase Inhibition

| Parameter | Chlorthalidone | Bendroflumethiazide | Reference |

| Inhibition Constant (K_i) | 60 nmol/L | 49,000 nmol/L | [3] |

Experimental Protocol: Measurement of Platelet Carbonic Anhydrase Activity

This protocol assesses carbonic anhydrase activity by measuring platelet swelling in response to ammonium chloride (NH4Cl).[3]

Principle: When platelets are suspended in an isotonic NH4Cl solution, ammonia (NH3) diffuses into the platelets. Inside the cell, carbonic anhydrase catalyzes the hydration of CO2 to form carbonic acid, which dissociates into a proton (H+) and a bicarbonate ion. The intracellular H+ protonates NH3 to form ammonium (NH4+), which is osmotically active and impermeant, leading to platelet swelling. The degree of swelling is indicative of carbonic anhydrase activity.

Procedure:

-

Platelet Isolation: Obtain platelet-rich plasma (PRP) from whole blood by centrifugation.

-

Incubation: Incubate platelet samples with either chlorthalidone, bendroflumethiazide, or a control vehicle.

-

Measurement of Swelling: Suspend the treated platelets in an isoosmotic solution of NH4Cl.

-

Analysis: Measure the increase in platelet size using a particle size analyzer (e.g., Coulter Counter). The extent of swelling is proportional to carbonic anhydrase activity.

Signaling Pathway: Carbonic Anhydrase-Dependent Platelet Swelling

Caption: Chlorthalidone inhibits carbonic anhydrase, reducing platelet swelling.

Effects on Platelet Aggregation

Chlorthalidone has been shown to decrease platelet aggregation, an effect that may contribute to its superior cardiovascular protective profile compared to some other diuretics.[4][5] This antiplatelet effect is, at least in part, mediated by its inhibition of carbonic anhydrase.[5]

Quantitative Data on Platelet Aggregation

A study comparing the antiplatelet effects of chlorthalidone and hydrochlorothiazide found no statistically significant antiplatelet effects for either drug when assessed with five standard platelet agonists.[6] However, another study demonstrated that chlorthalidone was significantly more effective than bendroflumethiazide in reducing epinephrine-mediated platelet aggregation.[4][5]

Experimental Protocol: Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for assessing platelet function.[3]

Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

Procedure:

-

PRP and PPP Preparation:

-

Collect whole blood in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes).

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes). PPP is used as a reference for 100% light transmission.

-

-

Incubation: Incubate PRP samples with chlorthalidone, a comparator drug, or a vehicle control for a specified time (e.g., 20 minutes).[3]

-

Aggregation Measurement:

-

Place the PRP sample in an aggregometer cuvette with a magnetic stir bar at 37°C.

-

Add a platelet agonist (e.g., epinephrine, ADP, collagen) to induce aggregation.

-

Record the change in light transmission over time. The maximum aggregation is expressed as a percentage.

-

Experimental Workflow: Light Transmission Aggregometry

Caption: Workflow for assessing platelet aggregation using LTA.

Vascular Effects: Endothelial Function, Permeability, and Angiogenesis

Chlorthalidone exerts several beneficial effects on the vasculature, including improving endothelial function, reducing vascular permeability, and promoting angiogenesis.[4][7]

Quantitative Data on Vascular Effects

| Parameter | Baseline | After Chlorthalidone Treatment | p-value | Reference |

| Acetylcholine-mediated Vasodilation | Varies by dose | Augmented | <0.05 | [7] |

| Minimum Forearm Vascular Resistance | Varies by patient | Decreased | <0.05 | [7] |

| Transcapillary Albumin Escape Rate | Varies by patient | Slowed | <0.05 | [7] |

Chlorthalidone has also been shown to induce marked changes in the gene transcripts for vascular endothelial growth factor C (VEGF-C) and transforming growth factor-beta3 (TGF-β3).[4][5]

Experimental Protocol: Assessment of Endothelial Function by Flow-Mediated Dilation (FMD)

FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation.[1]

Principle: Increased blood flow (hyperemia) induced by a temporary arterial occlusion causes shear stress on the endothelium, stimulating the release of nitric oxide (NO) and subsequent vasodilation. The extent of this dilation is a measure of endothelial function.

Procedure:

-

Patient Preparation: The subject should be in a supine position in a quiet, temperature-controlled room and should have fasted for at least 8-12 hours.[1]

-

Baseline Measurement:

-

Image the brachial artery in the longitudinal plane using a high-resolution ultrasound.

-

Measure the baseline diameter of the brachial artery.

-

-

Induction of Hyperemia:

-

Inflate a blood pressure cuff on the forearm to a pressure at least 50 mmHg above systolic pressure for 5 minutes to occlude arterial flow.[1]

-

-

Post-Occlusion Measurement:

-

Rapidly deflate the cuff.

-

Continuously record the diameter of the brachial artery for several minutes.

-

-

Analysis: The FMD is calculated as the percentage change in the brachial artery diameter from baseline to its maximum diameter post-occlusion.

Experimental Protocol: Measurement of Transcapillary Albumin Escape Rate (TERalb)

This method measures the rate at which albumin moves from the intravascular to the extravascular space, an indicator of capillary permeability.[7]

Procedure:

-

Injection of Labeled Albumin: Intravenously inject a known amount of radio-iodinated human serum albumin (e.g., 125I-albumin).

-

Blood Sampling: Collect blood samples at regular intervals over a defined period (e.g., 60 minutes).

-

Analysis: Measure the radioactivity in the plasma of each sample. The rate of disappearance of the labeled albumin from the plasma is used to calculate the TERalb.

Signaling Pathway: Chlorthalidone's Effect on Angiogenesis and Vascular Permeability

Caption: Chlorthalidone modulates genes involved in vascular processes.

Metabolic Effects: Insulin Resistance and Glucose Metabolism

The metabolic side effects of thiazide and thiazide-like diuretics, particularly their impact on glucose metabolism, are a significant consideration in clinical practice. Chlorthalidone has been associated with an increased risk of new-onset diabetes.

Quantitative Data on Metabolic Effects

| Parameter | Chlorthalidone Treatment | Control/Comparator | p-value | Reference |

| Fasting Glucose | Increased | No significant change | <0.05 | [8] |

| Fasting Insulin | Increased | No significant change | <0.05 | [8] |

| HOMA-IR | Increased | No significant change | <0.01 | [9] |

Effects on Oxidative Stress and Inflammation

While less extensively studied than its other pleiotropic effects, there is emerging evidence that chlorthalidone may influence oxidative stress and inflammatory pathways. Thiazide diuretics, in general, have been shown to activate the renin-angiotensin-aldosterone system and the sympathetic nervous system, which can increase oxidative stress. However, some studies suggest that diuretics may also have anti-inflammatory effects, as indicated by reductions in circulating levels of inflammatory cytokines.

Experimental Protocol: Measurement of Malondialdehyde (MDA) via TBARS Assay

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method for measuring lipid peroxidation, a marker of oxidative stress.

Principle: Malondialdehyde (MDA), an end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically.

Procedure:

-

Sample Preparation: Prepare samples (e.g., plasma, tissue homogenates) and a series of MDA standards.

-

Reaction:

-

Add an acidic reagent (e.g., trichloroacetic acid) to the samples and standards to precipitate proteins and release MDA.

-

Centrifuge to pellet the precipitated protein.

-

Add TBA solution to the supernatant.

-

-

Incubation: Heat the mixture at 95-100°C for a specified time (e.g., 60 minutes) to allow for the color reaction to occur.

-

Measurement: Cool the samples and measure the absorbance at approximately 532 nm using a spectrophotometer.

-

Quantification: Determine the MDA concentration in the samples by comparing their absorbance to the standard curve.

Experimental Protocol: Measurement of Superoxide Dismutase (SOD) Activity

SOD is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.

Procedure (using a commercial kit):

-

Sample Preparation: Prepare cell lysates or tissue homogenates.

-

Assay Reaction:

-

A substrate (e.g., WST-1) is utilized that produces a water-soluble formazan dye upon reduction by superoxide anions.

-

A superoxide anion generating system (e.g., xanthine oxidase) is included in the reaction.

-

-

Measurement: The rate of formazan dye formation is inhibited by SOD. The SOD activity is quantified by measuring the inhibition of the colorimetric reaction.

Experimental Protocol: Measurement of Inflammatory Cytokines (e.g., IL-6, TNF-α) and C-Reactive Protein (CRP)

Enzyme-linked immunosorbent assays (ELISAs) and multiplex bead-based assays (e.g., Luminex) are commonly used to quantify cytokine and CRP levels in biological samples.

Principle (Sandwich ELISA):

-

Coating: A capture antibody specific for the target analyte is immobilized on a microplate.

-

Sample Incubation: The sample containing the analyte is added to the well, and the analyte binds to the capture antibody.

-

Detection Antibody: A biotinylated detection antibody, also specific for the analyte, is added and binds to a different epitope on the captured analyte.

-

Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to a colored product.

-

Measurement: The absorbance of the colored product is measured, which is proportional to the concentration of the analyte in the sample.

Logical Relationship: Chlorthalidone's Potential Impact on Oxidative Stress and Inflammation

Caption: Potential pathways of chlorthalidone's influence on oxidative stress.

Conclusion

The pharmacological actions of chlorthalidone are far more complex than its well-established diuretic effect. Its potent inhibition of carbonic anhydrase, coupled with its effects on platelet aggregation, vascular function, and potentially on oxidative and inflammatory pathways, underscores a multifaceted mechanism of action that likely contributes to its robust cardiovascular protective effects observed in major clinical trials. For researchers and drug development professionals, a deeper understanding of these pleiotropic effects is crucial for identifying novel therapeutic targets, designing more effective antihypertensive strategies, and developing next-generation cardiovascular drugs. The experimental protocols and signaling pathways detailed in this guide provide a framework for further investigation into the intricate and beneficial pharmacology of chlorthalidone.

References

- 1. ethosbiosciences.com [ethosbiosciences.com]

- 2. Chlorthalidone and Advanced Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Antihypertensive Effect of Chlorthalidone in Advanced Chronic Kidney Disease: A Causal Mediation Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prometheusprotocols.net [prometheusprotocols.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. cloud-clone.com [cloud-clone.com]

- 8. Comparison of the antihypertensive activities of xipamide and chlorthalidone: a double-blind, randomized, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tailored antihypertensive drug therapy prescribed to older women attenuates circulating levels of interleukin-6 and tumor necrosis factor-α - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Effects of Chlorthalidone on Renal Tubule Epithelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorthalidone, a thiazide-like diuretic, is a cornerstone in the management of hypertension and edema. Its primary mechanism of action involves the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule (DCT) of the kidney, leading to increased natriuresis and diuresis.[1] While its clinical efficacy is well-established, a detailed understanding of its direct in-vitro effects on renal tubule epithelial cells is crucial for advancing nephrological research and developing novel therapeutics with improved safety and efficacy profiles.

This technical guide provides a comprehensive overview of the current in-vitro research on the effects of Chlorthalidone on renal tubule epithelial cells. It consolidates available quantitative data, details key experimental protocols, and visualizes the underlying molecular pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of renal physiology, pharmacology, and drug development.

Core Mechanism of Action: Inhibition of the Na-Cl Cotransporter (NCC)

Chlorthalidone exerts its diuretic and antihypertensive effects by directly binding to and inhibiting the Na-Cl cotransporter (NCC), encoded by the SLC12A3 gene, on the apical membrane of distal convoluted tubule (DCT) epithelial cells.[1] This inhibition blocks the reabsorption of sodium and chloride ions from the tubular fluid into the cells, leading to an increase in their luminal concentration.[1] The resulting osmotic gradient drives water to remain in the tubule, leading to diuresis.

The binding of Chlorthalidone to NCC is thought to be at an orthosteric site, effectively occluding the ion translocation pathway.[2][3][4] The activity of NCC is regulated by a complex signaling cascade involving with-no-lysine (WNK) kinases and Ste20-related proline-alanine-rich kinase (SPAK).[2][3] Phosphorylation of NCC by the WNK-SPAK pathway is a key step in its activation, and Chlorthalidone's inhibitory effect can be studied in the context of this regulatory mechanism.[2][3][5]

Quantitative In-Vitro Data

A significant portion of the available literature on Chlorthalidone focuses on clinical outcomes and its structural interaction with the NCC protein. Comprehensive quantitative data on a wide range of in-vitro effects on renal epithelial cells is limited. The following tables summarize the available data.

Table 1: Effect of Chlorthalidone on NCC Activity

| Cell Line | Assay Type | Chlorthalidone Concentration | Observed Effect | Reference |

| HEK293 (expressing NCC and YFP) | Cl⁻ influx assay | Not specified | Complete block of NCC activity | [2][3] |

Table 2: Effects of Thiazide Diuretics on DCT Epithelial Cells (In-Vivo Model with In-Vitro Implications)

| Parameter | Observation | Note | Reference |

| Cell Morphology | Loss of structural characteristics of electrolyte-transporting epithelia | In-vivo study in rats with implications for direct cellular effects. | [6] |

| Apoptosis | Cells in various stages of apoptosis | Suggests a direct pro-apoptotic effect at high concentrations or with prolonged exposure. | [6] |

| Gene Expression | Greatly reduced thiazide-sensitive NCC (rTSC1) transcripts | Indicates a potential feedback mechanism or cellular stress response. | [6] |

| Inflammation | Focal inflammatory cell infiltrates localized to the DCT | An in-vivo observation, but suggests that direct cellular effects could initiate an inflammatory response. | [6] |

Note: There is a notable scarcity of published in-vitro studies detailing the effects of Chlorthalidone on other cellular parameters such as cell viability (IC50 values), specific markers of oxidative stress, and comprehensive gene expression profiles in renal tubule epithelial cells. Further research in these areas is warranted.

Experimental Protocols

Measurement of NCC Activity using a Cl⁻ Influx Assay

This protocol describes a cell-based fluorescence assay to measure the activity of the Na-Cl cotransporter (NCC) and its inhibition by Chlorthalidone.

Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing human NCC and a membrane-anchored, chloride-sensitive Yellow Fluorescent Protein (YFP).

Principle: The fluorescence of this specific YFP variant is quenched by the influx of chloride ions (Cl⁻). By measuring the rate of fluorescence quenching upon addition of a Cl⁻-containing solution, the rate of NCC-mediated Cl⁻ influx can be determined.

Procedure:

-

Cell Culture: Culture the HEK293-NCC-YFP cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a 96-well plate until confluent.

-

Assay Buffer Preparation:

-

Cl⁻-free buffer: Prepare a buffer containing (in mM): 110 Na-gluconate, 20 HEPES, 5 K-gluconate, 2 Ca-gluconate, 1 Mg-gluconate, and 5 glucose, adjusted to pH 7.4.

-

Cl⁻-containing buffer: Prepare a buffer of the same composition but with NaCl and KCl replacing Na-gluconate and K-gluconate.

-

-

Assay Execution: a. Wash the cells with the Cl⁻-free buffer to remove extracellular chloride. b. Pre-incubate the cells with either vehicle control or varying concentrations of Chlorthalidone in the Cl⁻-free buffer for a specified period. c. Place the 96-well plate in a fluorescence plate reader. d. Initiate the assay by adding the Cl⁻-containing buffer to the wells. e. Immediately start recording the YFP fluorescence intensity over time (e.g., every few seconds for 1-2 minutes).

-

Data Analysis: a. The rate of Cl⁻ influx is determined from the initial slope of the fluorescence decay curve. b. Compare the rates of fluorescence quenching in Chlorthalidone-treated cells to the vehicle-treated control cells to determine the inhibitory effect of the drug.

In-Vitro Model of the Distal Convoluted Tubule

For more physiologically relevant studies, the use of a distal convoluted tubule (DCT) cell line is recommended.

Recommended Cell Line: mDCT15 (mouse Distal Convoluted Tubule 15) cells.[7][8]

Characteristics:

-

Amenable to functional assessment of NCC activity, including thiazide-sensitive Na⁺ uptake assays.[7][8]

Culture Conditions: As per the provider's recommendations (e.g., ATCC). Generally cultured in DMEM/F12 medium supplemented with fetal bovine serum, insulin, transferrin, selenium, and dexamethasone.

Experimental Applications:

-

Ion Transport Studies: Measurement of thiazide-sensitive ²²Na⁺ uptake.

-